

Comparative Analysis of GA-017 in a Regenerative Disease Model

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Compound of Interest

Compound Name: GA-017

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **GA-017**, a potent and selective LATS kinase inhibitor, with other known alternatives in the context of promoting cell proliferation and tissue regeneration. The data presented is intended to assist researchers in making informed decisions for their specific disease models and experimental needs.

Introduction to GA-017 and the Hippo Signaling Pathway

GA-017 is a small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][3][4] In an active state ("Hippo on"), LATS1/2 phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] This phosphorylation leads to their cytoplasmic retention and subsequent degradation, thereby suppressing cell growth.

By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus.[1][5][6] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[3][4] This mechanism of action makes LATS kinase inhibitors like **GA-017** promising tools for research in regenerative medicine and for developing therapies that require enhanced tissue repair.

Quantitative Comparison of LATS Kinase Inhibitors

The following table summarizes the available quantitative data for **GA-017** and other notable LATS kinase inhibitors. This data is compiled from various studies and provides a basis for comparing their potency and cellular efficacy.

Compound	LATS1 IC50 (nM)	LATS2 IC50 (nM)	Cellular EC50 (nM)	Key Features & Notes
GA-017	4.10 ± 0.79[2][5]	3.92 ± 0.42[2][5]	3510 ± 260 (SKOV3 cells)[2]	Potent and selective LATS1/2 inhibitor.[1][2] Promotes cell growth in 3D cultures and enhances the formation of intestinal organoids.[2][6] [7] Pharmacokinetic data is not widely available.[8]
GA-002	3.93 ± 0.73[5]	3.87 ± 0.08[5]	Not Reported	A chemical analog of GA-017 with comparable LATS1/2 inhibition.[5][6]
TRULI	0.2 (at 10 μM ATP)[9]	0.2 (at 10 μM ATP)[9]	510 (HEK293A cells)[9]	An early LATS inhibitor that showed good biochemical potency but modest cellular potency and poor stability.[10][11] Its IC50 is highly dependent on ATP concentration.[9]

TDI-011536	< 1[10]	< 1[10]	~10[12]	An improved analog of TRULI with enhanced potency and better drug-like properties.[10] [11] Has demonstrated in vivo efficacy in reducing YAP phosphorylation. [13]
NIBR-LTSi	1.4[12]	Not Reported	2160 (JHH5 cells)[12]	A selective LATS kinase inhibitor with good oral bioavailability. [14] Shown to expand organoids from various tissues and accelerate liver regeneration in mice.[14]
LPI-1	Not Reported	Not Reported	Not Reported	Effectively inhibits LATS1/2 activity and promotes hepatocyte proliferation in vitro and tissue repair in vivo.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of LATS kinase inhibitors.

In Vitro LATS Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of LATS1 or LATS2.

- **Reaction Setup:** A reaction mixture is prepared containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP).[13]
- **Inhibitor Addition:** The test compound (e.g., **GA-017**) is added to the reaction mixture across a range of concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the solution or by using a phosphospecific antibody.
- **Data Analysis:** The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

3D Cell Viability (Spheroid/Organoid Growth) Assay

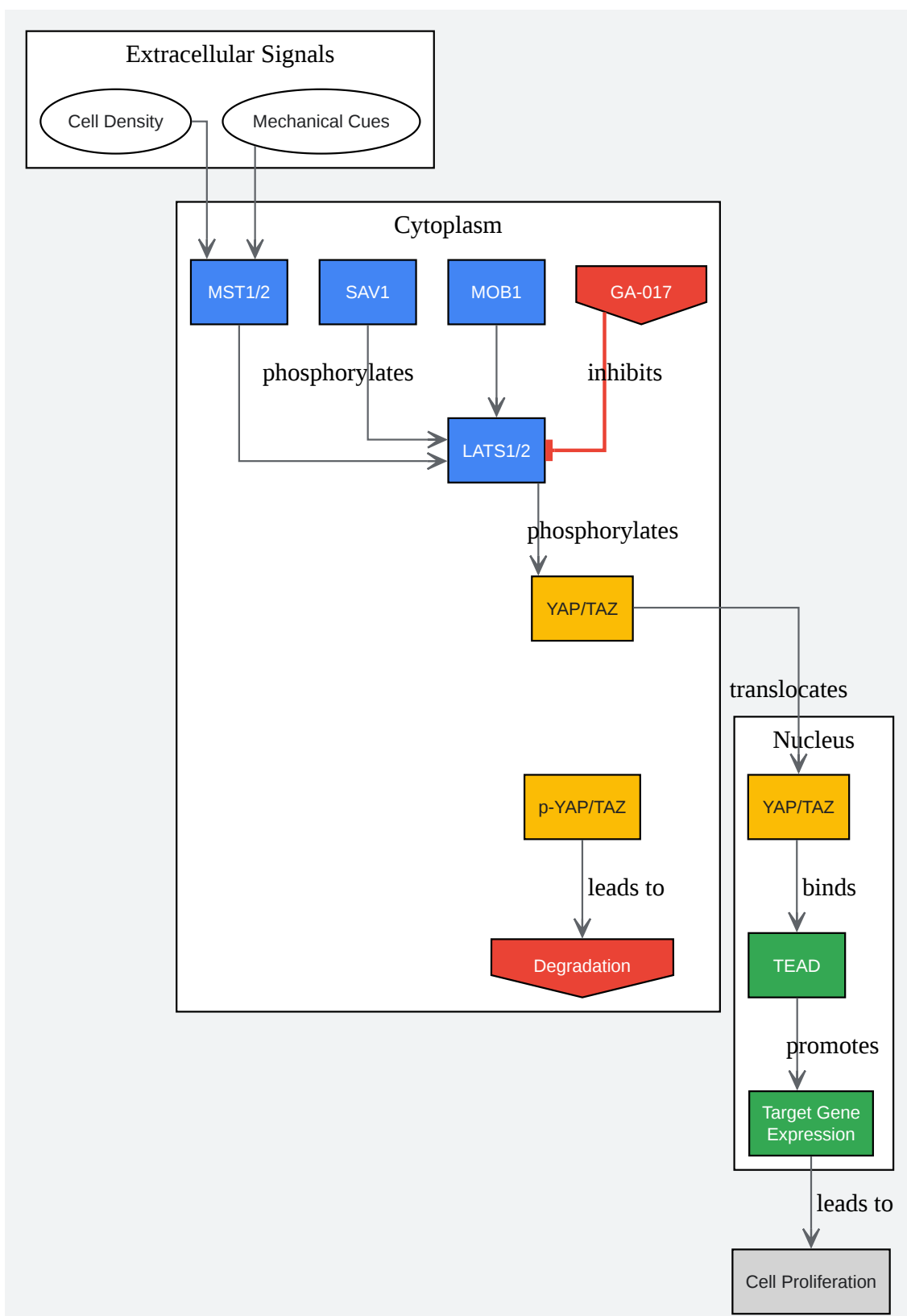
This assay measures the effect of a compound on the proliferation of cells grown in a three-dimensional culture system, which more closely mimics the in vivo environment.

- **Cell Seeding:** Cells are seeded in low-attachment multi-well plates to promote the formation of spheroids or are cultured in a basement membrane matrix (e.g., Matrigel) to form organoids.
- **Compound Treatment:** The spheroids or organoids are treated with various concentrations of the test compound (e.g., **GA-017**) or a vehicle control (e.g., DMSO).
- **Incubation:** The cultures are incubated for a period of several days, with the medium and compound being refreshed as needed.

- **Viability Assessment:** Cell viability is assessed using an ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay.[\[16\]](#)[\[17\]](#) This assay lyses the cells and measures the amount of ATP present, which is proportional to the number of metabolically active cells.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Data Analysis:** The luminescence signal is measured using a plate reader. The effect of the compound on cell proliferation is determined by comparing the ATP levels in the treated wells to the control wells. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be calculated.

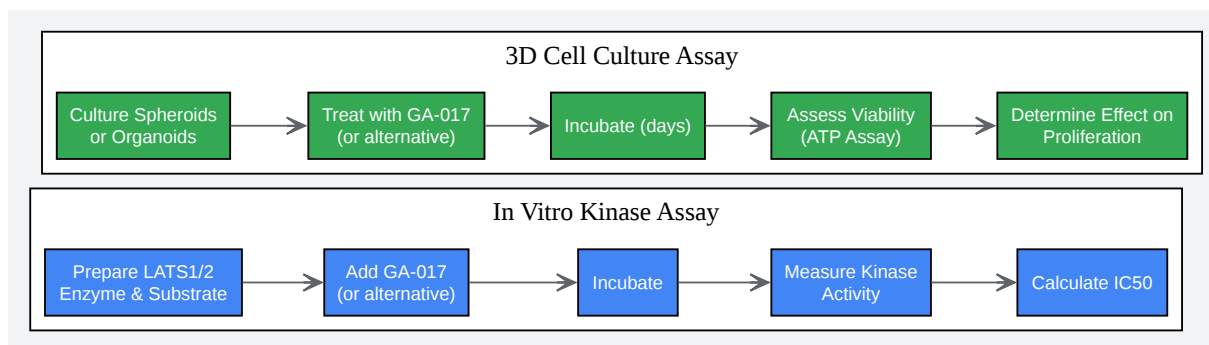
Visualizing the Molecular Pathway and Experimental Design

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.



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Caption: The Hippo Signaling Pathway and the inhibitory action of **GA-017**.



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Caption: A generalized experimental workflow for evaluating LATS kinase inhibitors.

Conclusion

GA-017 is a valuable research tool for studying the Hippo pathway and promoting cell proliferation in various in vitro models, particularly in 3D cultures and organoids. Its high potency as a LATS1/2 inhibitor is well-documented. When selecting a LATS inhibitor, researchers should consider the specific requirements of their experimental system. For in vivo studies, compounds with established pharmacokinetic profiles and in vivo efficacy, such as TDI-011536 and NIBR-LTSi, may be more suitable alternatives. Head-to-head comparisons of these compounds under identical experimental conditions will be crucial for definitively determining the optimal inhibitor for a given application in regenerative medicine or disease modeling.

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